molecular formula C19H19N3O3 B2656375 2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 518022-01-0

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No. B2656375
CAS RN: 518022-01-0
M. Wt: 337.379
InChI Key: OQWLHHGZBIFWSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, for example, would give the molecule a certain degree of aromaticity, which could affect its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxamide group could participate in condensation reactions, while the pyridine ring could undergo electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Specifically, compounds with the pyrrolo [1,2-a] pyrazine scaffold exhibit antibacterial and antifungal activities. Researchers have isolated various pyrrolopyrazine derivatives from natural sources such as plants, microbes, soil, and marine life .

Antiviral Potential

Pyrrolopyrazine derivatives have been investigated for their antiviral activity. While the exact mechanisms remain unclear, these compounds show promise in inhibiting viral replication. Further research is needed to elucidate their mode of action .

Kinase Inhibition

5H-pyrrolo [2,3-b] pyrazine derivatives are particularly interesting due to their activity in kinase inhibition. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can be therapeutically relevant. These derivatives may serve as leads for developing kinase inhibitors .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals or materials science, and optimizing its synthesis route .

properties

IUPAC Name

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12(2)11-22-18(24)15-6-5-14(8-16(15)19(22)25)17(23)21-10-13-4-3-7-20-9-13/h3-9,12H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWLHHGZBIFWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylpropyl)-1,3-dioxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide

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